[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol
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Overview
Description
[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a methylphenyl group attached to a phenylmethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of 3-bromo-4-[(4-methylphenyl)methoxy]benzaldehyde.
Reduction: Formation of 3-bromo-4-[(4-methylphenyl)methoxy]benzene.
Substitution: Formation of 3-azido-4-[(4-methylphenyl)methoxy]phenylmethanol or 3-thio-4-[(4-methylphenyl)methoxy]phenylmethanol.
Scientific Research Applications
[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved include binding to active sites on proteins, altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylphenol: Similar structure but lacks the methoxy and phenylmethanol groups.
4-bromophenyl methyl sulfone: Contains a bromine atom and a methylsulfonyl group but differs in the overall structure.
Uniqueness
[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[3-bromo-4-[(4-methylphenyl)methoxy]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-11-2-4-12(5-3-11)10-18-15-7-6-13(9-17)8-14(15)16/h2-8,17H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCZFIXMMIFFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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